
5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole: is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromo-substituted propyl group and a methyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a suitable precursor, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The thiadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: It can be used in the development of new pharmaceuticals, particularly as a scaffold for designing molecules with antimicrobial, antifungal, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. The bromine atom and the thiadiazole ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
- 5-(3-Bromo-2-methylpropyl)-2-methyl-2H-1,2,3,4-tetrazole
- 3-Bromo-2-methylpropene
- (3-Bromo-2-methylpropyl)benzene
Comparison: Compared to these similar compounds, 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The thiadiazole ring can engage in specific interactions with biological targets, making it more versatile in medicinal chemistry applications .
Properties
Molecular Formula |
C7H11BrN2S |
|---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
5-(3-bromo-2-methylpropyl)-4-methylthiadiazole |
InChI |
InChI=1S/C7H11BrN2S/c1-5(4-8)3-7-6(2)9-10-11-7/h5H,3-4H2,1-2H3 |
InChI Key |
DPTREBRJZDLCBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)CC(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


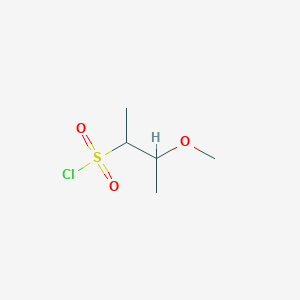
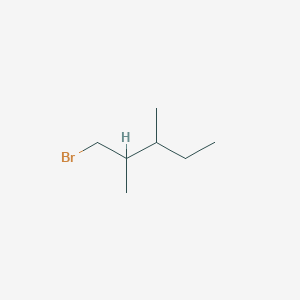
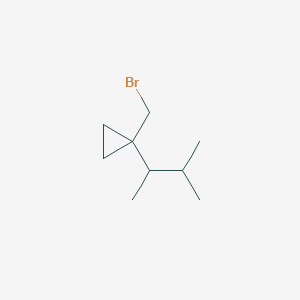
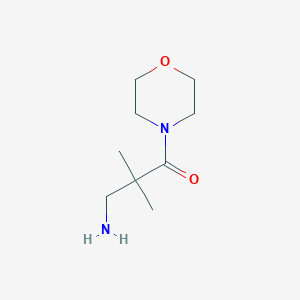

![5-Fluoro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13209238.png)
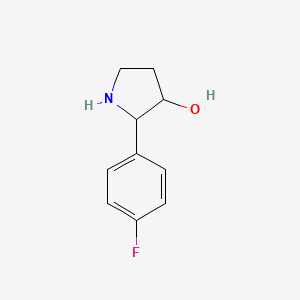

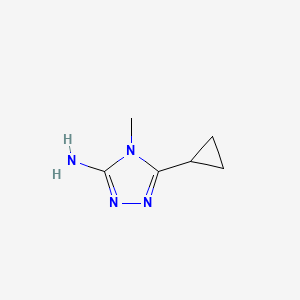
![2-Methoxy-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide](/img/structure/B13209268.png)
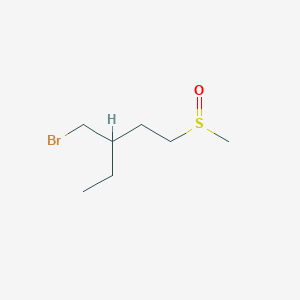
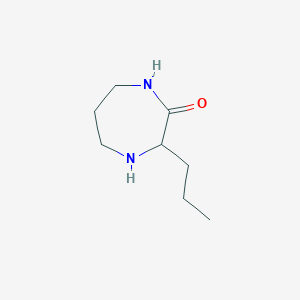
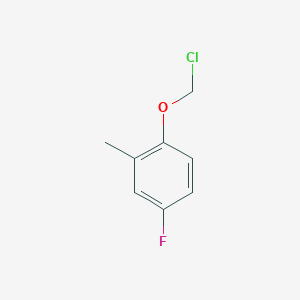
![10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13209289.png)
